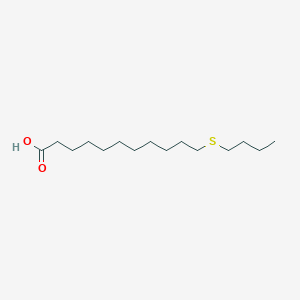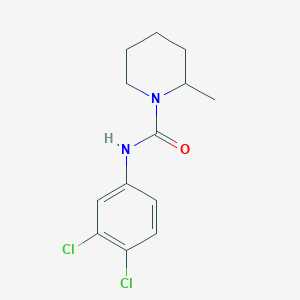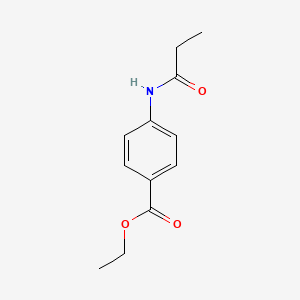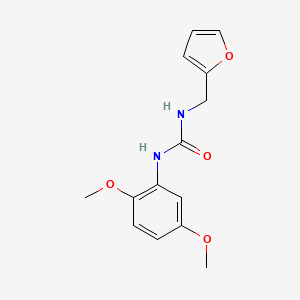
4',4'''-(Trimethylenedioxy)diacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’‘’-(Trimethylenedioxy)diacetanilide is an organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.398 g/mol . This compound is characterized by the presence of two acetanilide groups connected by a trimethylenedioxy bridge. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Trimethylenedioxy)diacetanilide typically involves the reaction of acetanilide derivatives with a trimethylenedioxy bridging agent. One common method includes:
Starting Materials: Acetanilide and trimethylenedioxy compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the trimethylenedioxy bridge.
Procedure: The acetanilide derivatives are dissolved in an appropriate solvent (e.g., ethanol or methanol), and the trimethylenedioxy compound is added slowly. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘’-(Trimethylenedioxy)diacetanilide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4’,4’‘’-(Trimethylenedioxy)diacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetanilide groups, where halogenating agents like thionyl chloride can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated acetanilide derivatives.
科学的研究の応用
4’,4’‘’-(Trimethylenedioxy)diacetanilide is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4’,4’‘’-(Trimethylenedioxy)diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylenedioxy bridge allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 4’,4’‘’-(Tetramethylenedioxy)diacetanilide
- 4’,4’‘’-(Hexamethylenedioxy)diacetanilide
- 4’,4’‘’-(Decamethylenedioxy)diacetanilide
Uniqueness
4’,4’‘’-(Trimethylenedioxy)diacetanilide is unique due to its specific trimethylenedioxy bridge, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
51515-51-6 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
N-[4-[3-(4-acetamidophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)20-16-4-8-18(9-5-16)24-12-3-13-25-19-10-6-17(7-11-19)21-15(2)23/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
GQLHHLBGKVCSBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)

![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)




![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)


